molecular formula C12H14F3N3O5 B1601069 5'-Trifluoroacetamido-5'-deoxythymidine CAS No. 55812-00-5

5'-Trifluoroacetamido-5'-deoxythymidine

Cat. No. B1601069
CAS RN: 55812-00-5
M. Wt: 337.25 g/mol
InChI Key: OCENNXGUXKBJMJ-XLPZGREQSA-N
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Description

5’-Trifluoroacetamido-5’-deoxythymidine is an antiviral entity with potential for the research of DNA virus-mediated infections, primarily those affiliated with herpesviruses . It suppresses viral DNA replication through specific antagonism of viral thymidine kinase .


Molecular Structure Analysis

The molecular formula of 5’-Trifluoroacetamido-5’-deoxythymidine is C12H14F3N3O5 . The InChI Key is OCENNXGUXKBJMJ-XLPZGREQSA-N .

Scientific Research Applications

Antiviral Activity

Research has highlighted the effectiveness of related compounds such as trifluridine in inhibiting viral replication, particularly against herpes simplex virus. Trifluridine demonstrates significant antiviral activity, offering a potential avenue for treating viral eye infections. This compound's mechanism involves inhibiting viral DNA synthesis, showcasing its broader antiviral application potential (A. Carmine et al., 1982).

Cancer Treatment

The compound has shown promise in cancer therapy, particularly through its incorporation into DNA, which disrupts cancer cell proliferation. For instance, TAS-102, comprising trifluridine, highlights the utility of thymidine-based nucleoside analogs in treating metastatic colorectal cancer resistant to traditional therapies (H. Lenz et al., 2015). Another area of interest is the development of fluorinated pyrimidines, such as 5-fluorouracil (5-FU), derived from similar compounds, which are crucial in treating various cancers (W. Gmeiner, 2020).

Imaging in Oncology

[18F]-3'-fluoro-3'-deoxythymidine (FLT) is a notable example of a nucleoside-analog imaging agent for quantifying cellular proliferation in oncology. It has been used in positron emission tomography (PET) imaging to assess tumor response to therapy, demonstrating the broad applicability of thymidine analogs beyond therapeutic uses to diagnostic and prognostic applications in cancer management (M. Peck et al., 2015).

properties

IUPAC Name

2,2,2-trifluoro-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O5/c1-5-4-18(11(22)17-9(5)20)8-2-6(19)7(23-8)3-16-10(21)12(13,14)15/h4,6-8,19H,2-3H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCENNXGUXKBJMJ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551652
Record name 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Trifluoroacetamido-5'-deoxythymidine

CAS RN

55812-00-5
Record name 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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